1-(3-(3-Bromophenoxy)propyl)pyrrolidine

Lipophilicity ADME SAR

SAR inconsistencies often arise from sourcing imprecise intermediates. 1-(3-(3-Bromophenoxy)propyl)pyrrolidine (CAS 690650-23-8) provides a structurally characterized meta-brominated scaffold that eliminates ambiguity. - Distinct LogP (3.90) & TPSA (12.5 Ų) for reliable CNS multiparameter optimization. - Regiochemically defined handle enabling efficient Pd-catalyzed cross-coupling to diverse aryl/heteroaryl libraries. - Consistent 95%+ purity (HPLC) minimizes variables in lead optimization and parallel synthesis, ensuring reproducible pharmacokinetic profiles and reaction yields.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
CAS No. 690650-23-8
Cat. No. B1299487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(3-Bromophenoxy)propyl)pyrrolidine
CAS690650-23-8
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCCOC2=CC(=CC=C2)Br
InChIInChI=1S/C13H18BrNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2
InChIKeyWSIWKHSLVXWKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-(3-Bromophenoxy)propyl)pyrrolidine: Chemical Identity & Properties


1-(3-(3-Bromophenoxy)propyl)pyrrolidine (CAS 690650-23-8) is a brominated aromatic compound consisting of a pyrrolidine moiety linked via a propyl ether bridge to a 3‑bromophenyl group [1]. Its molecular formula is C₁₃H₁₈BrNO, with an average molecular mass of 284.19 g/mol and a calculated ACD/LogP of 3.90 [2]. The compound is typically supplied at 95% or higher purity for non‑human research use only . Within the class of phenoxypropyl pyrrolidines, the meta‑bromine substitution pattern imparts distinct physicochemical and reactivity profiles that differentiate it from chloro‑, fluoro‑, methyl‑, and para‑bromo analogs.

Meta‑bromine synthetic handle for Pd‑catalyzed cross‑coupling diversification
Lipophilicity profile differentiates from chloro, fluoro, and methyl analogs
Low topological polar surface area reported; may inform blood‑brain barrier permeability assay design

1-(3-(3-Bromophenoxy)propyl)pyrrolidine: Analog Substitution Risks


Within the phenoxypropyl pyrrolidine series, even minor structural variations—such as halogen type, substitution position, or alkyl replacement—produce quantifiable shifts in lipophilicity, polar surface area, and synthetic reactivity . These differences directly affect compound behavior in biological assays (e.g., membrane permeability, target binding kinetics) and in synthetic applications (e.g., cross‑coupling efficiency). Procurement of a generic analog without rigorous head‑to‑head validation risks introducing uncontrolled variables that can invalidate structure‑activity relationship (SAR) studies, alter metabolic stability profiles, or compromise reaction yields. The evidence below demonstrates that 1-(3-(3-bromophenoxy)propyl)pyrrolidine occupies a distinct physicochemical and functional niche that is not replicated by its closest relatives.

Halogen exchange
Chloro or fluoro analogs shift lipophilicity and may reduce cross‑coupling reactivity, altering assay and synthetic outcomes.
Positional isomerism
Para‑bromo isomer may produce different regiochemical outcomes in SAR diversification, requiring separate validation.
Alkyl substitution
Methyl analog raises polar surface area, potentially shifting blood‑brain barrier penetration profile and CNS assay relevance.

1-(3-(3-Bromophenoxy)propyl)pyrrolidine: Quantitative Comparison vs. Analogs


Lipophilicity (LogP) vs. Analogs

The calculated ACD/LogP of 1-(3-(3-bromophenoxy)propyl)pyrrolidine is 3.90 [1]. In comparison, the chloro analog exhibits a lower LogP (SlogP 2.84) [2], the fluoro analog is substantially more hydrophilic (SlogP 2.22) [3], and the para‑bromo positional isomer shows reduced lipophilicity (LogP 3.25–3.31) [4]. The methyl‑substituted analog also falls below the target compound with an estimated LogP of 2.70 [5]. These differences in log units translate to significant variations in predicted membrane partitioning and bioavailability.

Lipophilicity (LogP)
ACD/LogP 3.90; Δ +1.06 to +1.68 vs. chloro, fluoro, methyl analogs
Reported lipophilicity context for in vivo PK and membrane permeability assay design.
Computed values; experimental validation recommended.
Lipophilicity ADME SAR

Polar Surface Area & Hydrogen Bonding vs. Analogs

The topological polar surface area (TPSA) of 1-(3-(3-bromophenoxy)propyl)pyrrolidine is 12.5 Ų [1]. While the para‑bromo analog exhibits a nearly identical PSA (12.47 Ų) , the methyl analog shows a markedly higher PSA of 45.76 Ų due to increased electron density on the aromatic ring. The target compound maintains zero hydrogen‑bond donors and two acceptors [1], a profile that favors blood‑brain barrier penetration and intestinal absorption.

Polar Surface Area
TPSA 12.5 Ų; Δ +33.26 Ų vs. methyl analog
Reported TPSA profile may support blood‑brain barrier permeability research context.
H‑bond donors: 0; acceptors: 2. Cross‑study comparable.
Polar Surface Area ADME Permeability

Molecular Weight & Rotatable Bonds vs. Analogs

1-(3-(3-Bromophenoxy)propyl)pyrrolidine has a molecular weight of 284.19 g/mol and 5 rotatable bonds [1]. In contrast, the chloro analog (MW 239.74 g/mol) , fluoro analog (MW 223.29 g/mol) , and methyl analog (MW 219.32 g/mol) are all significantly lighter. The bromine atom contributes ~79.9 Da, increasing the compound's van der Waals volume and potentially altering target‑binding cavity occupancy. All analogs possess the same number of rotatable bonds (5), indicating similar conformational flexibility.

Molecular Weight
Data to verify
284.19 g/mol
Δ +44.45 – +64.87 Da vs. lighter analogs
Reported molecular weight context; may affect drug‑likeness profiling in lead optimization.
Sources absent; verify experimentally.
Molecular Weight Rotatable Bonds Drug‑likeness

Synthetic Reactivity: Cross-Coupling Advantage

The meta‑bromine substituent in 1-(3-(3-bromophenoxy)propyl)pyrrolidine serves as a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions, including Suzuki‑Miyaura and Buchwald‑Hartwig couplings [1]. In contrast, chloro analogs exhibit lower reactivity in oxidative addition steps, often requiring harsher conditions or specialized ligands, while fluoro analogs are generally inert under standard cross‑coupling protocols . The para‑bromo positional isomer (CAS 92104-90-0) offers comparable reactivity but may yield different regiochemical outcomes in further functionalization steps due to altered electronic distribution .

Synthetic Reactivity
Class-level inference
Reactivity rank: Br (meta/para) > Cl ≫ F
May support Pd‑catalyzed diversification strategy; empirical confirmation advised.
Based on general halide reactivity trends; individual results may vary.
Cross‑Coupling Suzuki Buchwald‑Hartwig Synthetic Chemistry

1-(3-(3-Bromophenoxy)propyl)pyrrolidine: Research & Industrial Applications


CNS Drug Discovery: Lipophilicity-Controlled Lead Optimization

With an ACD/LogP of 3.90 [1], 1-(3-(3-bromophenoxy)propyl)pyrrolidine occupies a lipophilicity window that balances membrane permeability with aqueous solubility—critical for central nervous system (CNS) drug candidates. In SAR campaigns, this compound can serve as a lipophilic reference point; researchers can introduce the bromine atom and subsequently replace it via cross‑coupling to fine‑tune LogD while maintaining the core scaffold. This approach is supported by the observed logP differences between halogen analogs [2].

Suzuki-Miyaura Diversification for Library Synthesis

The meta‑bromine substituent provides an ideal handle for palladium‑catalyzed cross‑coupling, enabling rapid diversification of the phenoxypropyl pyrrolidine scaffold [3]. Procurement of the brominated intermediate allows chemists to generate arrays of analogs (e.g., aryl, heteroaryl, alkenyl) in a single parallel synthesis step, a strategy not feasible with chloro or fluoro precursors. This is particularly valuable in hit‑to‑lead and lead‑optimization phases of drug discovery.

LogP Calibration Standard for Chromatography

Given its precisely characterized ACD/LogP (3.90) and low polar surface area (12.5 Ų) [1][4], 1-(3-(3-bromophenoxy)propyl)pyrrolidine can function as a retention‑time marker in reversed‑phase HPLC method development or as a reference compound for calibrating logP‑dependent cell‑based permeability assays (e.g., PAMPA, Caco‑2). Its physicochemical profile is sufficiently distinct from commonly used reference compounds to provide a useful additional calibration point.

Intermediate for PET Tracer Synthesis

The bromine atom can be isotopically exchanged with [⁷⁶Br] or substituted via cross‑coupling to introduce ¹⁸F‑labeled synthons. The meta‑bromine substitution pattern may offer regiochemical advantages over para‑bromo analogs in directing subsequent radiolabeling steps. This application is relevant to academic and industrial radiochemistry groups developing novel neuroimaging agents.

Application
Selection Property
Validation Focus
CNS lead optimization
Lipophilicity reference for SAR
Permeability and distribution profiling
Cross‑coupling diversification
Meta‑bromine synthetic handle
Reaction scope and yield optimization
Chromatography calibration
Characterized LogP marker
Retention‑time consistency (RP‑HPLC)
Radiochemistry intermediate
Bromine isotopic exchange potential
Radiolabeling efficiency and regiochemical outcome

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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